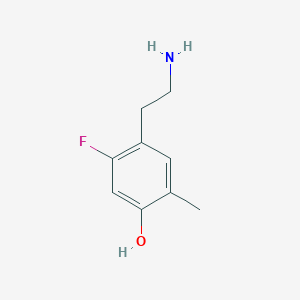
4-(2-Aminoethyl)-5-fluoro-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-5-fluoro-2-methylphenol is an organic compound that features a phenol group substituted with an aminoethyl group, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-fluoro-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylphenol and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 5-fluoro-2-methylphenol is reacted with 2-bromoethylamine in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-5-fluoro-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-(2-Aminoethyl)-5-fluoro-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the production of polymers, surfactants, and catalysts.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-5-fluoro-2-methylphenol involves its interaction with specific molecular targets. For instance, the aminoethyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the fluorine and methyl groups, resulting in different chemical properties.
5-Fluoro-2-methylphenol: Lacks the aminoethyl group, affecting its reactivity and applications.
4-(2-Aminoethyl)-5-methylphenol: Similar structure but without the fluorine atom, leading to different biological activities.
Uniqueness
4-(2-Aminoethyl)-5-fluoro-2-methylphenol is unique due to the presence of both the fluorine and aminoethyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the aminoethyl group allows for specific interactions with biological targets.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
4-(2-aminoethyl)-5-fluoro-2-methylphenol |
InChI |
InChI=1S/C9H12FNO/c1-6-4-7(2-3-11)8(10)5-9(6)12/h4-5,12H,2-3,11H2,1H3 |
InChIキー |
ZIUKDQMNZIMWAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



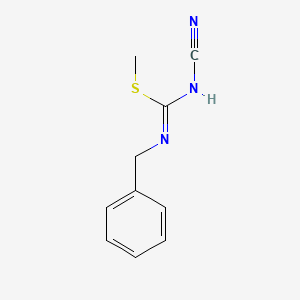
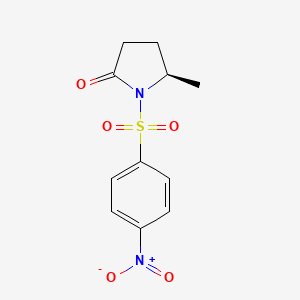



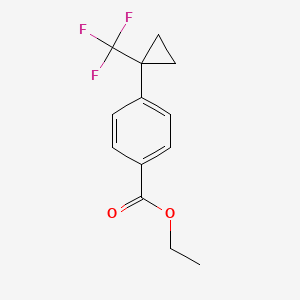
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
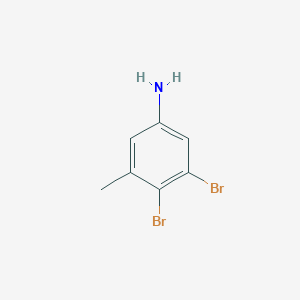

![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
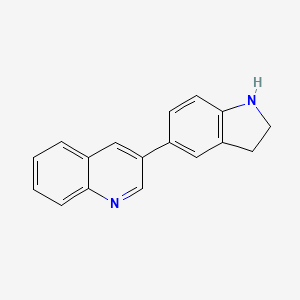
![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)

